molecular formula C13H18N2 B12616507 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine CAS No. 909397-52-0

1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine

Cat. No.: B12616507
CAS No.: 909397-52-0
M. Wt: 202.30 g/mol
InChI Key: PSKOEGJEINUYCI-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine is a compound that features a unique bicyclic structure. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various bioactive molecules and natural products. These structures are often associated with a broad spectrum of biological activities, including antibacterial, antitumor, and neurological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine typically involves the cyclopropanation of chain enynes using metal-mediated reactions. This process often employs catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers advantages like mild conditions and excellent functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the metal-mediated cyclopropanation reaction makes it a viable option for large-scale synthesis. The use of in situ-generated metal carbene species is crucial for achieving high yields and substrate scope .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine involves its interaction with various molecular targets and pathways. For instance, it may alkylate DNA, leading to antitumor activity. The compound’s unique structure allows it to interact with specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine apart is its specific bicyclic structure, which offers unique conformational constraints. This makes it a valuable scaffold for developing new bioactive molecules with enhanced stability and activity .

Biological Activity

1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine, also known by its CAS number 909397-52-0, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight202.295 g/mol
LogP1.9866
PSA (Polar Surface Area)29.260 Ų

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly dopamine receptors. It has been identified as a modulator of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders .

1. Dopaminergic Activity

Research indicates that this compound exhibits selective binding to dopamine receptors, particularly D3 receptors, which are associated with reward and pleasure pathways in the brain. This modulation can potentially influence behaviors related to addiction and mood disorders .

2. Antimicrobial Properties

In preliminary studies, derivatives of compounds similar to this compound have shown promising antimicrobial activity against various bacterial strains. This suggests that the compound may possess inherent antibacterial properties worth exploring further .

3. Cytotoxicity and Safety Profile

Studies assessing cytotoxicity have indicated that while some derivatives exhibit significant biological activity, they may also present toxicity risks at higher concentrations. For instance, cytotoxicity assays on rat myoblast L6 cells revealed varying degrees of cell viability reduction upon exposure to related compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to or derived from this compound:

  • Dopaminergic Modulation : A study focused on the compound's role as a D3 receptor modulator demonstrated its potential in altering dopaminergic signaling pathways, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease .
  • Antimicrobial Evaluation : In vitro tests showed that certain derivatives exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antimicrobial agents .
  • Cytotoxicity Studies : Research highlighted the importance of evaluating cytotoxic effects alongside therapeutic potential, with findings indicating that while some derivatives showed promise for therapeutic use, they also posed risks for cell viability at elevated concentrations .

Properties

CAS No.

909397-52-0

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

[4-(3-methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine

InChI

InChI=1S/C13H18N2/c1-15-8-12-6-13(12,9-15)11-4-2-10(7-14)3-5-11/h2-5,12H,6-9,14H2,1H3

InChI Key

PSKOEGJEINUYCI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC=C(C=C3)CN

Origin of Product

United States

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